molecular formula C15H10BrClN4S B12052723 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-21-6

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12052723
CAS No.: 478254-21-6
M. Wt: 393.7 g/mol
InChI Key: HJXMQROGCLRICR-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478254-21-6) is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its molecular formula is C₁₅H₁₀BrClN₄S, with a molecular weight of 393.69 g/mol . Structurally, it features:

  • A 4-bromobenzylidene group (aromatic aldehyde-derived substituent).
  • A 2-chlorophenyl moiety at position 3 of the triazole ring.
  • A thione (-S) group at position 5, critical for hydrogen bonding and coordination chemistry.

This compound is synthesized via condensation of 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-bromobenzaldehyde under acidic conditions, typically using ethanol and glacial acetic acid as solvents . Its structural confirmation relies on spectroscopic techniques (IR, NMR) and crystallography, which confirm the E-configuration of the imine (C=N) bond and the thione tautomeric form of sulfur .

Properties

CAS No.

478254-21-6

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+

InChI Key

HJXMQROGCLRICR-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 4-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

This compound exhibits several promising biological activities that make it noteworthy in medicinal chemistry:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazole compounds possess significant antimicrobial properties. The thione functionality enhances the compound's ability to inhibit microbial growth .
  • Anticancer Potential : Research indicates that triazole-thione derivatives can act as inhibitors of various cancer cell lines. For instance, compounds similar to 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have demonstrated cytotoxic effects against specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

Study ReferenceFocusFindings
Antibacterial ActivityDemonstrated synergistic effects when combined with beta-lactams against resistant bacterial strains.
Anticancer ActivityExhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.
Enzyme InhibitionIdentified as an effective inhibitor of metallo-beta-lactamases in vitro, enhancing antibiotic efficacy.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogous compounds arise from substitutions on the triazole ring and benzylidene group. Below is a comparative analysis:

Compound Name Substituents Key Features Synthesis Yield Spectral Data (IR/NMR)
Target Compound 4-Bromo, 2-chlorophenyl Bromine and chlorine enhance hydrophobicity; E-configuration confirmed. Not reported IR: C=S ~1230 cm⁻¹; ¹H NMR: Aromatic H ~7.2–8.3 ppm
6d 4-Chlorobenzylidene, fluoro-biphenyl-ethyl Chlorine and fluorine improve electronegativity; microwave-assisted synthesis. 72–78% IR: C=S ~1236 cm⁻¹; ¹H NMR: CH₃ δ1.63 ppm
CP 55 3-Bromobenzylidene, trifluoromethylphenyl Trifluoromethyl enhances lipophilicity; reflux synthesis. 65–70% IR: C=S ~1220 cm⁻¹; ¹H NMR: CF₃ δ7.8 ppm
6h 2,3-Dichlorobenzylidene, fluoro-biphenyl-ethyl Dichloro substitution increases steric bulk. 68% IR: C=S ~1240 cm⁻¹; MS: [M+H]⁺ 472.18
9 Biphenyl-4-ylmethylene, tert-butyl-hydroxybenzylthio Bulky tert-butyl groups improve solubility; high yield (85%). 85% ¹³C NMR: tert-butyl C δ29.8 ppm

Spectral and Crystallographic Insights

  • IR Spectroscopy : The C=S stretch appears consistently near 1230–1240 cm⁻¹ across derivatives, confirming the thione form .
  • ¹H NMR : Aromatic protons resonate at δ7.0–8.5 ppm , while imine protons (N=CH) appear as singlets near δ9.3–9.6 ppm .
  • X-ray Crystallography : Derivatives like 6a confirm the E-configuration of the C=N bond and planar triazole-thione core .

Biological Activity

The compound 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic molecule that belongs to the class of triazoles. Its unique structural features, including halogen substituents and a thione functional group, suggest significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₀BrClN₄S
  • Molecular Weight : 393.69 g/mol
  • CAS Number : 478254-21-6

The compound features a triazole ring and a thione group, which contribute to its reactivity and biological activity. The presence of bromine and chlorine atoms enhances its structural diversity and potential interactions with biological targets .

Structure-Activity Relationship (SAR)

The structure of 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can influence its biological activity significantly. The following table summarizes similar compounds and their key features:

Compound NameMolecular FormulaKey Features
4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thioneC₁₅H₁₀BrClN₄SSimilar structure with different bromine positioning
5-(Benzylideneamino)-3-(2-methoxyphenyl)-1H-1,2,4-triazoleC₁₆H₁₆N₄OLacks halogen substituents but retains triazole core
3-(Bromophenyl)-1H-1,2,4-triazoleC₇H₆BrN₃Simpler structure focusing on triazole without thione

The unique combination of halogenated aromatic groups and thione functionality may enhance the biological activity of this compound compared to similar structures.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can be effective against various bacterial strains. For example:

  • Antibacterial Activity : Compounds similar to 4-((4-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione have been tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Results suggest promising antibacterial effects, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has garnered attention in recent studies. Notable findings include:

  • Cytotoxicity : Research has demonstrated that triazole derivatives exhibit selective cytotoxicity towards cancer cells. For instance, studies on related compounds revealed that they could inhibit the growth of melanoma and breast cancer cell lines effectively .
  • Mechanism of Action : The proposed mechanism involves interaction with cellular targets that are crucial for cancer cell proliferation. Specific structural features, such as the presence of electron-withdrawing groups like chlorine, have been correlated with enhanced anticancer activity .

Case Studies

A recent study focused on the synthesis and evaluation of various triazole derivatives highlighted the effectiveness of compounds with similar structures in inhibiting cancer cell migration and growth. The results emphasized the importance of substituents in modulating biological activity:

"The synthesized triazole-thiol derivatives showed significant selectivity towards cancer cells compared to normal cells" .

Q & A

Q. What are the standard synthetic routes for preparing 4-((4-bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction yields be optimized?

The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione and 4-bromobenzaldehyde. Key steps include:

  • Reflux conditions : Ethanol or methanol as solvent, with catalytic acid (e.g., H₂SO₄) to promote imine formation.
  • Purification : Recrystallization from mixed solvents (e.g., acetone-DMF) improves purity .
  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of aldehyde to amine), extend reaction time (3–6 hours), and control temperature (70–80°C).

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodology includes:

  • Data collection : Use a Bruker APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS/SHELXD for phase problem resolution and SHELXL for refinement (R-factor < 0.05) .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and hydrogen-bonding analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR : Confirm the C=N stretch (1590–1620 cm⁻¹) and thione S-H absorption (2500–2600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–8.1 ppm) and imine proton (δ ~8.5 ppm). ¹³C NMR confirms the triazole ring carbons (δ 150–160 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical structural data?

  • Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d,p) to calculate bond lengths/angles. Compare with SC-XRD data to identify discrepancies (e.g., torsional strain in the benzylidene group) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, S···Br) to explain packing anomalies .
  • Docking studies : Explore ligand-protein interactions if biological activity is observed (e.g., antimicrobial targets) .

Q. What strategies address polymorphism or isomerism in this compound, and how do they affect material properties?

  • Polymorph screening : Use solvent-drop grinding with varying polar solvents (e.g., acetonitrile vs. toluene) to isolate forms.
  • Thermal analysis : DSC identifies phase transitions (Tₘ = 450–460 K for the title compound) .
  • Impact on bioactivity : Different crystal forms may alter solubility or membrane permeability, requiring PXRD validation for reproducibility .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Dose-response assays : Standardize protocols (e.g., MIC for antimicrobial testing) and use positive controls (e.g., fluconazole for antifungal studies) .
  • SAR analysis : Modify substituents (e.g., replace 4-bromo with 4-fluoro) to isolate electronic vs. steric effects on activity .
  • ADMET profiling : Assess metabolic stability (CYP450 inhibition) to rule out false negatives .

Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in the solid state?

  • SC-XRD : Identify short contacts (e.g., S···Br, <3.5 Å) and quantify interaction energies with CrystalExplorer .
  • Raman spectroscopy : Detect low-frequency modes (<200 cm⁻¹) associated with weak interactions .
  • Theoretical modeling : AIM (Atoms in Molecules) analysis to classify bond critical points .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between NMR and X-ray data (e.g., dynamic vs. static disorder)?

  • Variable-temperature NMR : Probe conformational exchange (e.g., imine tautomerism) by observing line broadening at low temperatures .
  • Twinned crystal refinement : Use SHELXL TWIN commands to model disorder in SC-XRD data .
  • Complementary techniques : Pair SC-XRD with PXRD to rule out sampling bias .

Q. What methodologies resolve conflicting reports on antioxidant vs. pro-oxidant activity in triazole-thiones?

  • ROS detection assays : Use DCFH-DA fluorescence to quantify reactive oxygen species (ROS) under controlled O₂ levels .
  • Electrochemical analysis : Cyclic voltammetry (Epa ~0.5 V vs. Ag/AgCl) identifies redox-active thione groups .
  • Theoretical calculations : HOMO-LUMO gaps predict electron-donating capacity; correlate with experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.